3-[1-(2-Phenylhydrazin-1-ylidene)ethyl]pyridine
Description
3-[1-(2-Phenylhydrazin-1-ylidene)ethyl]pyridine is a pyridine derivative featuring a phenylhydrazineylidene substituent at the ethyl position of the pyridine ring. This compound is synthesized via condensation reactions between pyridine-based enaminones and phenylhydrazine under reflux conditions in ethanol/acetic acid, yielding crystalline solids characterized by spectroscopic methods (e.g., NMR, IR) and X-ray crystallography . Its structure combines the aromaticity of pyridine with the hydrazine-derived moiety, which may confer unique electronic and steric properties for applications in coordination chemistry or medicinal chemistry.
Properties
CAS No. |
5973-84-2 |
|---|---|
Molecular Formula |
C13H13N3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-(1-pyridin-3-ylethylideneamino)aniline |
InChI |
InChI=1S/C13H13N3/c1-11(12-6-5-9-14-10-12)15-16-13-7-3-2-4-8-13/h2-10,16H,1H3 |
InChI Key |
PFVJRCXZDDAHRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include pyridine derivatives with substituted hydrazine groups, heterocyclic appendages, or modified side chains. Below is a detailed comparison based on synthesis, molecular properties, and functional characteristics.
Key Structural and Functional Differences
Hydrazine vs. The sulfonyl-piperidine analog (from ) introduces a sulfonyl group, increasing molecular weight and polarity, which may affect solubility and biological activity .
Heterocyclic Modifications :
- 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide incorporates a pyrazole ring, enabling hydrogen bonding (N–H⋯N/O interactions) that stabilizes crystal packing—a feature absent in the phenylhydrazineylidene derivative .
Electronic Effects: Fluorine substitution in 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone increases electronegativity, altering electron density on the pyridine ring compared to the electron-rich phenylhydrazineylidene group .
Physicochemical and Spectral Properties
- Thermal Stability : Crystalline derivatives like 3-[1-(2-Phenylhydrazin-1-ylidene)ethyl]pyridine exhibit high melting points (>200°C) due to strong intermolecular interactions, whereas propanamide derivatives (e.g., 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide) show lower thermal stability .
- Spectral Data : The phenylhydrazineylidene group in the target compound shows distinct IR peaks at ~1600 cm⁻¹ (C=N stretch) and NMR signals for aromatic protons near δ 7.2–8.5 ppm, differing from pyrrolidinyl derivatives (δ 1.5–3.5 ppm for aliphatic protons) .
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